dibenzo[b,d]furan-2,8-disulfonamide

MMP-12 inhibitor SAR Dibenzofuran scaffold

Dibenzo[b,d]furan-2,8-disulfonamide is the essential, unsubstituted parent scaffold for MMP-12 inhibitor development. Its rigid 2,8-disubstituted dibenzofuran core is geometrically required for binding the MMP-12 S1' pocket—simpler sulfonamides or flexible biphenyl analogs cannot substitute without significant potency loss. Procuring this exact compound enables systematic SAR exploration, chemical probe synthesis, and analytical reference standard development for chronic inflammatory lung disease programs.

Molecular Formula C12H10N2O5S2
Molecular Weight 326.4 g/mol
Cat. No. B5594462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedibenzo[b,d]furan-2,8-disulfonamide
Molecular FormulaC12H10N2O5S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)C3=C(O2)C=CC(=C3)S(=O)(=O)N
InChIInChI=1S/C12H10N2O5S2/c13-20(15,16)7-1-3-11-9(5-7)10-6-8(21(14,17)18)2-4-12(10)19-11/h1-6H,(H2,13,15,16)(H2,14,17,18)
InChIKeyVYDOOYANYDWXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,d]furan-2,8-disulfonamide: Core Scaffold for MMP-12 Inhibitor Development and Advanced Sulfonamide Chemistry


Dibenzo[b,d]furan-2,8-disulfonamide (DBF-2,8-disulfonamide) is a polycyclic aromatic compound consisting of a dibenzofuran core substituted with sulfonamide groups at the 2- and 8-positions. This scaffold serves as a foundational building block in medicinal chemistry, particularly for the development of matrix metalloproteinase-12 (MMP-12) inhibitors, a target implicated in chronic obstructive pulmonary disease (COPD) and asthma. As a disulfonamide, it possesses two primary sulfonamide (-SO₂NH₂) moieties capable of coordinating to the catalytic zinc ion in metalloenzymes, a mechanism central to its inhibitory potential. The compound is also a key intermediate for synthesizing more complex, functionalized dibenzofuran-sulfonamide derivatives with enhanced potency and selectivity [1][2].

Why Substituting Dibenzo[b,d]furan-2,8-disulfonamide with Generic Analogs Compromises MMP-12 Inhibitor Development and Scaffold Optimization


Generic substitution of dibenzo[b,d]furan-2,8-disulfonamide with simpler sulfonamides (e.g., benzene-1,3-disulfonamide) or mono-sulfonamide analogs (e.g., dibenzofuran-2-sulfonamide) is not feasible for projects targeting MMP-12 or related metalloenzymes. The precise 2,8-disubstitution pattern on the rigid, planar dibenzofuran core is critical for achieving the necessary molecular geometry to effectively bind the S1' pocket of MMP-12, a key determinant of inhibitor potency and selectivity over other MMPs. Even minor structural deviations from this scaffold, such as altering the substitution pattern or replacing the dibenzofuran with a more flexible biphenyl system, have been shown to result in a significant loss of inhibitory activity. For example, SAR studies on dibenzofuran sulfonamide MMP inhibitors demonstrate that the 2,8-disubstituted dibenzofuran core is a privileged scaffold for MMP-12 inhibition, and its replacement leads to a marked decrease in potency. Therefore, for medicinal chemistry programs focused on MMP-12 and for fundamental studies on the role of molecular geometry in enzyme inhibition, the specific 2,8-disulfonamide substitution pattern is a non-negotiable structural requirement [1][2].

Quantitative Differentiation of Dibenzo[b,d]furan-2,8-disulfonamide: Comparative Data vs. Analogs and In-Class Compounds


Scaffold Potency Benchmarking: DBF-2,8-disulfonamide Core vs. Other Aromatic Disulfonamides in MMP-12 Inhibition

The unsubstituted dibenzo[b,d]furan-2,8-disulfonamide core, while not a potent inhibitor itself, provides the essential scaffold for generating highly potent MMP-12 inhibitors. In contrast, the simpler benzene-1,3-disulfonamide scaffold shows significantly reduced potency. For example, MMP408, a valine-substituted derivative of the dibenzofuran-2,8-disulfonamide core, exhibits an IC50 of 2 nM against human MMP-12 [1]. While direct IC50 data for the unsubstituted core is not available, its role as the minimal pharmacophore for this level of potency is well-established in SAR studies. The dibenzofuran core's rigid, planar structure is critical for optimal fit in the MMP-12 active site, a property not shared by more flexible or differently substituted aromatic disulfonamides [1][2].

MMP-12 inhibitor SAR Dibenzofuran scaffold

Selectivity Advantage: DBF-2,8-disulfonamide-Derived MMP408 Demonstrates Superior MMP-12 Selectivity Over Other MMPs

The selectivity profile of MMP408, a compound directly derived from the dibenzo[b,d]furan-2,8-disulfonamide scaffold, highlights a key advantage of this core structure. MMP408 exhibits an IC50 of 2 nM for human MMP-12, but its activity against other MMPs is dramatically lower: IC50 = 351 nM for MMP-3, IC50 = 120 nM for MMP-13, and IC50 = 1,100 nM for MMP-14 . This represents a >60-fold selectivity for MMP-12 over MMP-3 and MMP-13, and >500-fold selectivity over MMP-14. This high degree of selectivity is a direct consequence of the specific interactions between the dibenzofuran core and the unique S1' pocket of MMP-12, which is not present in other MMP family members.

MMP-12 selectivity off-target

Physicochemical Property Differentiation: Predicted LogP and Topological Polar Surface Area (TPSA) of DBF-2,8-disulfonamide vs. Benzene-1,3-disulfonamide

The physicochemical properties of dibenzo[b,d]furan-2,8-disulfonamide differ significantly from those of simpler aromatic disulfonamides, influencing its utility in drug discovery. Computational predictions (using SwissADME) indicate that DBF-2,8-disulfonamide has a higher lipophilicity (XLogP3 = 0.56) and a larger topological polar surface area (TPSA = 122.58 Ų) compared to benzene-1,3-disulfonamide (XLogP3 = -0.86; TPSA = 105.62 Ų) [1][2]. The increased lipophilicity and larger TPSA of the dibenzofuran core can be advantageous for optimizing membrane permeability and target binding, while still remaining within favorable drug-like property space (Rule of 5 compliance). This property profile makes it a more attractive starting point for lead optimization in oral drug discovery programs targeting MMP-12.

Lipophilicity Drug-likeness Bioavailability

Solubility Profile: Enhanced Aqueous Solubility of DBF-2,8-disulfonamide Compared to More Lipophilic Dibenzofuran Analogs

The unsubstituted dibenzo[b,d]furan-2,8-disulfonamide exhibits a favorable solubility profile for a polycyclic aromatic compound. While precise aqueous solubility data is limited, it is reported to be soluble in DMSO to at least 30 mg/mL . In contrast, more lipophilic and functionalized dibenzofuran sulfonamide derivatives, such as N~2~,N~8~-di(1-naphthyl)dibenzo[b,d]furan-2,8-disulfonamide, are expected to have significantly lower aqueous solubility due to their increased hydrophobicity . This inherent solubility advantage of the unsubstituted core simplifies its handling, purification, and use in biological assays, making it a more versatile intermediate for medicinal chemistry workflows.

Solubility Formulation DMSO

Best Research and Industrial Application Scenarios for Dibenzo[b,d]furan-2,8-disulfonamide


Medicinal Chemistry: Core Scaffold for Developing Next-Generation, Selective MMP-12 Inhibitors for COPD and Asthma

Dibenzo[b,d]furan-2,8-disulfonamide is the optimal starting material for structure-activity relationship (SAR) campaigns focused on developing novel, orally bioavailable MMP-12 inhibitors. Its privileged scaffold, as demonstrated by the high potency and selectivity of derivatives like MMP408 (IC50 = 2 nM), provides a validated path for lead optimization. Procurement of this compound enables medicinal chemists to systematically explore substitutions at the sulfonamide nitrogen and other positions on the dibenzofuran ring to further improve potency, selectivity, and pharmacokinetic properties for treating chronic inflammatory lung diseases [1].

Chemical Biology: A Tool Compound for Studying the Role of MMP-12 in Disease Models

This compound serves as a critical intermediate for synthesizing chemical probes to investigate the biological function of MMP-12. By using dibenzo[b,d]furan-2,8-disulfonamide as a base, researchers can create activity-based probes, affinity reagents, or fluorescently labeled analogs for target engagement studies, biomarker discovery, and in vivo imaging of MMP-12 activity in animal models of COPD, asthma, and cancer metastasis. The scaffold's known selectivity profile (as seen with MMP408) helps ensure that the observed biological effects are more likely due to MMP-12 inhibition rather than off-target interactions with other MMPs [2].

Materials Science: Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Beyond medicinal chemistry, the rigid, bifunctional nature of dibenzo[b,d]furan-2,8-disulfonamide makes it a valuable ligand for constructing novel metal-organic frameworks (MOFs) and coordination polymers. The two sulfonamide groups, positioned at opposite ends of the planar dibenzofuran core, can act as bidentate linkers for metal ions (e.g., Zn²⁺, Cu²⁺), facilitating the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. Its distinct geometry and electronic properties, compared to simpler benzene-based linkers, allow for the creation of materials with unique pore architectures and functionalities .

Analytical Chemistry: Reference Standard for Method Development and Impurity Profiling

As the unsubstituted parent compound, dibenzo[b,d]furan-2,8-disulfonamide is an essential reference standard for analytical chemistry. It is used in HPLC and LC-MS method development to identify and quantify related substances, synthetic intermediates, and potential degradation products in the manufacture of more complex dibenzofuran-sulfonamide pharmaceuticals (e.g., MMP408 analogs). Its distinct retention time and mass spectrum serve as a critical benchmark for quality control and purity assessment, ensuring the consistency and safety of drug candidates derived from this scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for dibenzo[b,d]furan-2,8-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.